molecular formula C21H13F5N2O4S B13934998 2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine CAS No. 861437-22-1

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine

Cat. No.: B13934998
CAS No.: 861437-22-1
M. Wt: 484.4 g/mol
InChI Key: LOFICNBYWROPRW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a complex organic compound characterized by the presence of nitrophenyl, perfluorophenyl, and tosyl groups attached to an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the reaction of 4-nitrophenyl azide with perfluorophenyl ketone in the presence of a tosylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. Common solvents used include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the perfluorophenyl group can enhance the compound’s stability and reactivity. The tosyl group can facilitate nucleophilic substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. Additionally, the combination of nitrophenyl, perfluorophenyl, and tosyl groups in a single molecule makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

861437-22-1

Molecular Formula

C21H13F5N2O4S

Molecular Weight

484.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)aziridine

InChI

InChI=1S/C21H13F5N2O4S/c1-10-2-8-13(9-3-10)33(31,32)27-20(11-4-6-12(7-5-11)28(29)30)21(27)14-15(22)17(24)19(26)18(25)16(14)23/h2-9,20-21H,1H3

InChI Key

LOFICNBYWROPRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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